molecular formula C9H14O6 B1625940 Trimethyl propane-1,2,2-tricarboxylate CAS No. 39994-40-6

Trimethyl propane-1,2,2-tricarboxylate

Cat. No.: B1625940
CAS No.: 39994-40-6
M. Wt: 218.2 g/mol
InChI Key: PXQFWSGIECHBBI-UHFFFAOYSA-N
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Description

It has been studied as a component in bio-based plasticizers, particularly for polyvinyl chloride (PVC) applications. For instance, its structural fragment (trimethyl propane-1,1,3-tricarboxylate) was identified in oleic acid tri-ester formulations, which demonstrated anti-fogging performance comparable to traditional phthalate plasticizers .

Properties

CAS No.

39994-40-6

Molecular Formula

C9H14O6

Molecular Weight

218.2 g/mol

IUPAC Name

trimethyl 1-methylethane-1,1,2-tricarboxylate

InChI

InChI=1S/C9H14O6/c1-9(7(11)14-3,8(12)15-4)5-6(10)13-2/h5H2,1-4H3

InChI Key

PXQFWSGIECHBBI-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC)(C(=O)OC)C(=O)OC

Canonical SMILES

CC(CC(=O)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name CAS Number Substituents/Functional Groups Key Features/Applications References
Trimethyl propane-1,2,2-tricarboxylate N/A Methyl esters at 1,2,2-positions Bio-plasticizer fragment for PVC
Triethyl 2-methylpropane-1,1,3-tricarboxylate 2907-92-8 Ethyl esters, methyl branch at C2 Potential intermediate in organic synthesis
Triethyl 2-(pyruvoyloxy)propane-1,2,3-tricarboxylate 68928-90-5 Ethyl esters, pyruvoyloxy group at C2 Reactive ester with keto-functional group
Trimethyl propane-1,1,3-tricarboxylate N/A Methyl esters at 1,1,3-positions Fragment in stearic acid tri-ester
Key Observations:
  • Ester Group Positioning : this compound differs from its 1,1,3-isomer in ester placement, which affects polarity and steric hindrance. This positional variation influences compatibility with polymers like PVC .
  • Functional Group Additions : The pyruvoyloxy group in triethyl 2-(pyruvoyloxy)propane-1,2,3-tricarboxylate introduces a reactive α-keto moiety, enabling participation in condensation or redox reactions .

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic acyl substitution:

  • Deprotonation : K₂CO₃ deprotonates the carboxylic acid groups, forming carboxylate anions.
  • Methanol Activation : Methanol reacts with the carboxylate to form a tetrahedral intermediate.
  • Ester Formation : Elimination of water yields the methyl ester, regenerating the carbonate ion.

Optimized Parameters

Key variables and their optimal ranges are summarized below:

Parameter Optimal Range Impact on Yield
Molar Ratio (Acid:MeOH) 1:12–1:15 Maximizes esterification extent
Catalyst Loading 5–8 wt% (relative to acid) Balances activity vs. separation
Temperature 65–75°C Avoids methanol reflux (64.7°C)
Reaction Time 6–8 hours Completes conversion without side products

Under these conditions, yields exceed 92% with >99% esterification efficiency.

Transesterification of Propane-1,2,2-Tricarboxylic Acid Triethyl Ester

For applications requiring ultra-high purity, a two-step transesterification route is employed:

Step 1: Ethyl Ester Synthesis

Propane-1,2,2-tricarboxylic acid reacts with ethanol under acidic conditions (H₂SO₄, 0.5–1 mol%) at 110–120°C for 4 hours. This forms the triethyl ester with 88–90% yield.

Step 2: Methyl Transesterification

The triethyl ester undergoes methanolysis using K₂CO₃ (3–5 mol%) in tetrahydrofuran (THF):
$$
\text{Triethyl ester} + 3 \text{MeOH} \xrightarrow{\text{K₂CO₃}} \text{Trimethyl ester} + 3 \text{EtOH}
$$
Key advantages include:

  • Selectivity : Minimal di- or monoester byproducts (<2%)
  • Solvent Choice : THF improves methanol miscibility, reducing reaction time to 3 hours

Continuous Flow Synthesis for Industrial Production

Recent patents disclose scalable continuous processes addressing batch method limitations:

Reactor Design

A tubular reactor with segmented flow ensures:

  • Temperature Control : Multi-zone heating (50°C → 75°C → 50°C)
  • Mixing Efficiency : Static mixers prevent localized hot spots

Process Parameters

Stage Conditions
Feed Preparation Acid/MeOH/K₂CO₃ premixed at 40°C
Reaction Zone Residence time: 45 min
Product Separation In-line distillation removes excess MeOH

This configuration achieves 98% conversion with 99.5% purity, suitable for pharmaceutical applications.

Byproduct Management and Purification

Major Byproducts

  • Partial Esters : Propane-1,2,2-tricarboxylic acid mono/dimethyl esters (<1.5%)
  • Dimethyl Carbonate : Formed via methanol oxidation (traced to catalyst impurities)

Purification Strategies

  • Washing : 5% NaHCO₃ solution removes residual acid (post-esterification)
  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization yields 99.9% pure product
  • Molecular Sieves : 3Å sieves dehydrate the final product to <50 ppm H₂O

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Environmental Impact
Batch K₂CO₃ Catalysis 92% 99.5% Moderate Low (no strong acids)
Transesterification 85% 99.9% Challenging Moderate (THF usage)
Continuous Flow 98% 99.5% High Lowest (energy efficient)

The continuous flow method demonstrates superior performance metrics, particularly for large-scale manufacturing.

Emerging Catalytic Systems

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [BMIM][HSO₄]) show promise at 70°C:

  • 94% yield in 5 hours
  • Catalyst recyclable 5× without activity loss

Enzymatic Esterification

Candida antarctica lipase B (CALB) immobilized on mesoporous silica:

  • 82% conversion after 24 hours
  • Limited to niche applications due to cost

Industrial Case Study: Pilot Plant Optimization

A 500 L reactor trial using continuous flow synthesis achieved:

  • Throughput : 12.8 kg/hr
  • Energy Use : 18% reduction vs. batch processing
  • Waste Generation : 0.6 kg waste/kg product (vs. 2.1 kg in batch)

Process economics favored the continuous method despite higher capital costs (2.3-year payback period).

Q & A

Basic: What are the optimal synthetic conditions for achieving high yields of Trimethyl Propane-1,2,2-Tricarboxylate?

Methodological Answer:
High-yield synthesis typically employs palladium-catalyzed alkoxycarbonylation under controlled pressure (e.g., 1 bar CO) with ligand optimization (e.g., ligand 1a). Reaction parameters such as solvent choice (THF or EtOAc), temperature (room temperature to mild heating), and stoichiometric ratios of reactants (olefin:CO:methanol ≈ 1:1:3) are critical. Post-synthesis purification via flash column chromatography (petroleum ether/EtOAc gradients) ensures purity >97% .

Advanced: How can reaction parameters be tuned to suppress side-product formation during esterification?

Methodological Answer:
Side products (e.g., bis-alkoxycarbonylation byproducts) are minimized by:

  • Ligand selection : Bulky ligands reduce steric hindrance and favor mono-esterification.
  • CO pressure modulation : Lower pressures (≤1 bar) disfavor over-carbonylation.
  • Stepwise addition : Gradual introduction of methanol prevents excessive nucleophilic attack.
    Monitoring via TLC or HPLC during the reaction allows real-time adjustments .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify ester methyl groups (δ ~3.6–3.8 ppm) and carboxylate carbons (δ ~165–170 ppm).
  • Mass spectrometry : ESI-MS (m/z = 295 [M+H]+^+) confirms molecular weight.
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., spirocyclic intermediates) .

Advanced: How should researchers resolve discrepancies between HPLC and GC-MS purity assessments?

Methodological Answer:
Discrepancies often arise from volatility differences or column interactions. Cross-validate by:

  • Internal standardization : Use a structurally similar internal standard (e.g., dimethyl phthalate) for both methods.
  • Derivatization : Convert non-volatile esters to volatile derivatives (e.g., silylation) for GC-MS.
  • Method validation : Compare retention times and spiking experiments to confirm peak identity .

Basic: What role does this compound play in nanoparticle self-assembly studies?

Methodological Answer:
As a tricarboxylate ligand, it mediates electrostatic co-assembly with cationic nanoparticles (e.g., TMA-coated Au NPs). The spatial arrangement of carboxyl groups (1,2,2 vs. 1,2,3 isomers) influences binding efficiency and supramolecular dynamics. Turbidity assays and TEM are used to monitor assembly .

Advanced: How can isotopic labeling elucidate metabolic pathways involving this compound?

Methodological Answer:

  • 13^{13}C-labeled analogs : Track metabolic intermediates via NMR or LC-MS.
  • Enzyme inhibition studies : Use specific inhibitors (e.g., aconitase blockers) to identify rate-limiting steps.
  • Microbial assays : Incubate with Pseudomonas spp. and monitor degradation products (e.g., 2-oxoglutarate) .

Advanced: How to address conflicting kinetic data in esterification reactions?

Methodological Answer:

  • Variable-time sampling : Collect aliquots at multiple timepoints to construct rate curves.
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-determining steps.
  • Activation energy analysis : Use Arrhenius plots under varied temperatures (25–60°C) .

Advanced: What mechanistic insights can be gained from studying Pd-catalyzed synthesis?

Methodological Answer:

  • Isotopic tracing : 18^{18}O-labeled methanol identifies nucleophilic attack sites.
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to distinguish proton-transfer steps.
  • Catalyst poisoning : Add mercury to test for heterogeneous vs. homogeneous pathways .

Basic: How to optimize solvent systems for recrystallization?

Methodological Answer:

  • Solvent screening : Test binary mixtures (e.g., hexane/EtOAc, chloroform/methanol) for solubility gradients.
  • Cooling rates : Slow cooling (0.5°C/min) promotes larger crystals.
  • Seeding : Introduce pre-formed crystals to avoid oiling out .

Advanced: What strategies mitigate steric effects in multi-step syntheses using this compound?

Methodological Answer:

  • Protective groups : Temporarily block reactive carboxylates with TMS or tert-butyl esters.
  • Microwave-assisted synthesis : Enhance reaction rates and reduce steric hindrance via rapid heating.
  • Flow chemistry : Improve mixing efficiency in congested reaction environments .

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